2-(4-Bromopyridin-2-YL)ethanamine 2-(4-Bromopyridin-2-YL)ethanamine
Brand Name: Vulcanchem
CAS No.: 1060808-84-5
VCID: VC3402588
InChI: InChI=1S/C7H9BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2
SMILES: C1=CN=C(C=C1Br)CCN
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

2-(4-Bromopyridin-2-YL)ethanamine

CAS No.: 1060808-84-5

Cat. No.: VC3402588

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromopyridin-2-YL)ethanamine - 1060808-84-5

Specification

CAS No. 1060808-84-5
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name 2-(4-bromopyridin-2-yl)ethanamine
Standard InChI InChI=1S/C7H9BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1,3,9H2
Standard InChI Key UINYVOMZFGIYLP-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Br)CCN
Canonical SMILES C1=CN=C(C=C1Br)CCN

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular structure of 2-(4-Bromopyridin-2-YL)ethanamine features a pyridine ring with a bromine substituent creating an electron-deficient aromatic system. The ethylamine side chain at the 2-position introduces basic nitrogen functionality that can participate in hydrogen bonding and acid-base interactions. The compound's structure can be represented through standard chemical notation, with the bromine atom creating a distinctive electronic distribution within the aromatic system.

Physical Properties

Based on predictive models for related compounds, 2-(4-Bromopyridin-2-YL)ethanamine has a predicted boiling point of approximately 275.4±25.0 °C and an estimated density of 1.485±0.06 g/cm³ . The compound exhibits a predicted pKa value of approximately 8.75±0.10, indicating moderate basicity attributed to the amine group . These properties influence its solubility profile, with anticipated good solubility in polar organic solvents and limited solubility in non-polar media. The compound typically appears as a solid at room temperature, with physical characteristics influenced by its salt form when isolated as a hydrochloride or other acid addition salt.

Spectroscopic Characteristics

While comprehensive spectroscopic data for 2-(4-Bromopyridin-2-YL)ethanamine is limited in the available literature, this compound would typically show characteristic patterns in various analytical techniques:

  • NMR Spectroscopy: Expected to display distinctive aromatic proton signals for the pyridine ring, along with characteristic patterns for the ethylamine side chain

  • Mass Spectrometry: Would exhibit characteristic fragmentation patterns with a molecular ion peak corresponding to its molecular weight

  • IR Spectroscopy: Should display characteristic bands for N-H stretching vibrations, aromatic C=C and C=N stretching

Synthesis and Production

Industrial Production Considerations

For commercial-scale production, considerations would include:

  • Optimization of reaction conditions for maximum yield

  • Selection of cost-effective and environmentally acceptable reagents

  • Development of efficient purification methods

  • Implementation of quality control measures

  • Safety considerations for handling brominated compounds

SupplierLocationProduct IdentificationComments
TRCNot specifiedB998160Offers 50mg quantities
American Custom Chemicals CorporationNot specifiedHCH0065323Offers 5mg quantities at 95% purity
LabseekerNot specifiedSC-42963Offers larger quantities (10g)
Tetranov BiopharmChinaNot specifiedGeneral supplier
Shanghai Amico Chemicals Co. LTDChinaNot specifiedGeneral supplier
SupplierPackage SizePrice (USD)Price Date
TRC50mg$2002021-12-16
American Custom Chemicals Corporation5mg (95% purity)$502.682021-12-16
Labseeker10g (95% purity)$2,5482021-12-16

This pricing information indicates that the compound commands a premium price in the research chemicals market, likely due to specialized synthesis requirements and limited production scale.

Applications in Research and Development

Synthetic Applications

As a bifunctional molecule, 2-(4-Bromopyridin-2-YL)ethanamine serves as a versatile building block in organic synthesis. The presence of the bromine atom enables various metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the amine group can participate in numerous transformations including:

  • Amide and peptide bond formation

  • Reductive amination reactions

  • Formation of heterocyclic ring systems

  • Creation of Schiff bases and related derivatives

This dual reactivity makes the compound particularly valuable in the synthesis of more complex molecular architectures with potential applications in materials science, catalysis, and pharmaceutical development.

Related Compounds and Structural Analogues

Structural Analogues

Several structurally related compounds appear in the chemical literature and commercial catalogs, including:

  • Ethyl 2-(4-bromopyridin-2-YL)acetate (CAS: 1060814-91-6) - An ester derivative that shares the core 4-bromopyridin-2-yl structure but features an ethyl acetate group rather than an ethanamine substituent

  • 1-(4-Bromopyridin-2-yl)ethan-1-aminedihydrobromide (C7H11Br3N2) - A related compound with a modified amine placement and additional bromine atoms as counter-ions, exhibiting different physical properties and potentially different reactivity patterns

  • 2-methyl-4-bromopyridine - A simpler analogue featuring only a methyl group at the 2-position while maintaining the 4-bromo substitution pattern

  • tert-Butyl 2-(4-bromopyridin-2-yl)acetate - Another ester derivative featuring a tert-butyl protecting group

Structure-Activity Relationships

The structural variations among these related compounds create differing physical, chemical, and potentially biological properties:

  • The replacement of the amine with ester functionality (as in ethyl and tert-butyl esters) significantly changes the compound's polarity, basicity, and hydrogen bonding capability

  • The introduction of additional bromine atoms (as in the dihydrobromide salt) affects solubility properties and creates a more controlled release profile in certain applications

  • Simplification to structures like 2-methyl-4-bromopyridine reduces molecular weight and complexity, potentially offering advantageous properties for certain synthetic applications

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